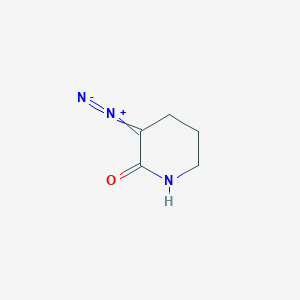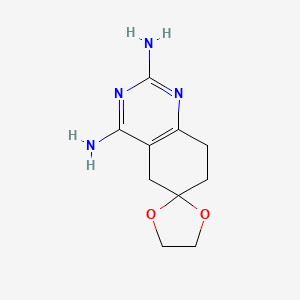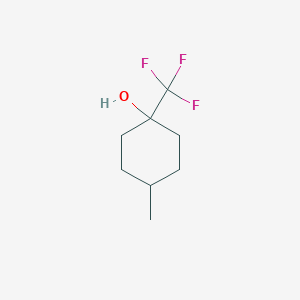
Paraclox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paraclox is a chemical compound with the molecular formula C8H6ClNO3 . It is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
The synthesis of Paraclox involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime . This intermediate is then reacted with thionyl chloride to produce this compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
Paraclox undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like or , leading to the formation of .
Reduction: Reduction reactions using or can convert this compound into .
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as or .
Common reagents and conditions used in these reactions include acidic or basic environments, heat , and solvents like ethanol or acetone . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Paraclox has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism by which Paraclox exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Paraclox can be compared with other similar compounds such as chloroxylenol and paracetamol . While all these compounds have antimicrobial properties, this compound is unique due to its specific chemical structure and the types of reactions it undergoes. Chloroxylenol, for instance, is primarily used as an antiseptic, whereas this compound has broader applications in scientific research and industry .
Similar compounds include:
Chloroxylenol: Known for its antiseptic properties.
Paracetamol: Widely used as an analgesic and antipyretic.
Phenol derivatives: Various phenol-based compounds with diverse applications in medicine and industry.
Propiedades
Número CAS |
34911-46-1 |
|---|---|
Fórmula molecular |
C8H6ClNO3 |
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
(1E)-N-hydroxy-2-(4-hydroxyphenyl)-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c9-8(10-13)7(12)5-1-3-6(11)4-2-5/h1-4,11,13H/b10-8+ |
Clave InChI |
YHOOPWNLHRKWEM-CSKARUKUSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C(=N\O)/Cl)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=NO)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



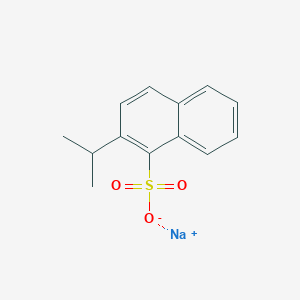
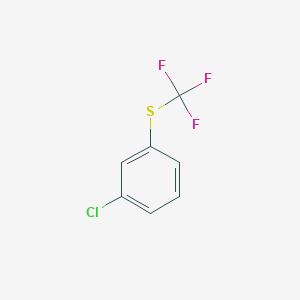


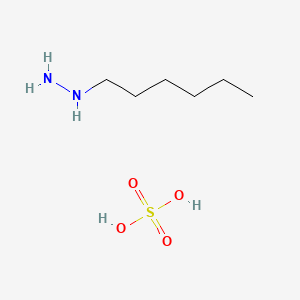
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)

